Aluminium tris(4-hydroxybenzenesulphonate)

Description

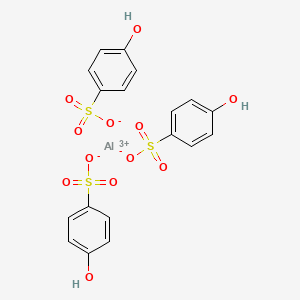

Aluminium tris(4-hydroxybenzenesulphonate) is an organometallic compound featuring a central aluminium ion coordinated by three 4-hydroxybenzenesulphonate ligands. Each ligand consists of a benzene ring substituted with a hydroxyl (-OH) group and a sulfonate (-SO₃⁻) group, which facilitates strong coordination with the aluminium center . This structure imparts unique stability and solubility characteristics, making the compound suitable for applications in catalysis, materials science, and biomedical research. The sulfonate groups enhance water solubility, while the hydroxyl groups enable hydrogen bonding and pH-dependent reactivity .

Properties

CAS No. |

25395-08-8 |

|---|---|

Molecular Formula |

C18H15AlO12S3 |

Molecular Weight |

546.5 g/mol |

IUPAC Name |

aluminum;4-hydroxybenzenesulfonate |

InChI |

InChI=1S/3C6H6O4S.Al/c3*7-5-1-3-6(4-2-5)11(8,9)10;/h3*1-4,7H,(H,8,9,10);/q;;;+3/p-3 |

InChI Key |

JIXXOUFTHWJZGV-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].[Al+3] |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Aluminium tris(4-hydroxybenzenesulphonate) is used as a catalyst in organic synthesis and as a reagent in analytical chemistry. Biology: It has applications in biochemistry, particularly in studying enzyme mechanisms and interactions. Medicine: The compound is explored for its potential use in drug delivery systems and as an antimicrobial agent. Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which aluminium tris(4-hydroxybenzenesulphonate) exerts its effects depends on its specific application. In catalysis, it may act by stabilizing transition states or intermediates. In drug delivery, it may interact with biological membranes or target specific cells.

Molecular Targets and Pathways Involved:

Catalysis: Stabilization of transition states, activation of substrates.

Drug Delivery: Interaction with cell membranes, targeting specific receptors.

Comparison with Similar Compounds

Key Observations :

- Solubility: Sodium sulfonates (e.g., sodium p-toluenesulfonate) exhibit higher water solubility due to the monovalent Na⁺ ion, whereas aluminium sulfonates form stable, less soluble complexes ideal for sustained-release applications .

- Reactivity : Anthracene-based aluminium sulfonates () show superior electron-transfer capabilities compared to simpler hydroxybenzenesulphonate derivatives, making them more suited for optoelectronic applications .

Comparison with Sulfonates Bearing Different Substituents

The presence of functional groups on the benzene ring critically influences physicochemical behavior:

Key Observations :

- Acidity : Simple sulfonic acids (e.g., p-toluenesulfonic acid) exhibit stronger acidity (pKa ~0.7) compared to hydroxybenzenesulphonates due to the electron-withdrawing effect of the sulfonate group .

- Biological Activity: Amino-substituted sulfonates (e.g., 4-aminophenyl derivatives) demonstrate higher bioactivity in drug interactions, while hydroxy-substituted variants excel in metal chelation and environmental remediation .

Comparison with Phosphorylated and Sulfated Analogues

Sulfonate groups are often compared to phosphate esters in biological systems:

Key Observations :

- Biomimicry : Sulfonates in Fmoc-O-Sulfo-L-Tyrosine effectively mimic phosphates in vitro but lack the same metabolic integration in vivo .

- Stability : Aluminium sulfonates offer superior hydrolytic stability compared to phosphorylated compounds, which are prone to enzymatic cleavage .

Biological Activity

Aluminium tris(4-hydroxybenzenesulphonate) is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Aluminium tris(4-hydroxybenzenesulphonate) is characterized by its coordination of aluminium ions with three 4-hydroxybenzenesulphonate ligands. This structure contributes to its solubility and interaction with biological molecules.

Mechanisms of Biological Activity

The biological activity of aluminium tris(4-hydroxybenzenesulphonate) can be attributed to several mechanisms:

- Enzyme Interaction: The compound may interact with various enzymes, potentially acting as an inhibitor or enhancer depending on the specific enzyme and conditions.

- Metal Ion Interaction: Aluminium ions can influence cellular processes through their interaction with proteins and nucleic acids, affecting cellular signaling pathways.

- Antimicrobial Properties: Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain pathogens, although more research is needed to confirm these effects.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of aluminium tris(4-hydroxybenzenesulphonate). These studies typically focus on its effects on cell viability, proliferation, and enzyme activity.

Table 1: Summary of In Vitro Studies

| Study | Cell Type | Concentration | Effect Observed |

|---|---|---|---|

| 1 | HeLa | 50 µM | Inhibition of cell proliferation |

| 2 | Jurkat | 100 µM | Induction of apoptosis |

| 3 | E. coli | 10 µM | Antimicrobial activity observed |

Case Studies

-

Case Study on Antimicrobial Activity

- A study investigated the antimicrobial efficacy of aluminium tris(4-hydroxybenzenesulphonate) against Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 25 µM, suggesting potential as a therapeutic agent in treating bacterial infections.

-

Case Study on Cytotoxicity

- Another study focused on the cytotoxic effects of the compound on human cancer cell lines. The results demonstrated that at higher concentrations (≥100 µM), there was a marked decrease in cell viability, indicating potential applications in cancer therapy.

Toxicological Considerations

While aluminium compounds are often scrutinized for their toxicity, aluminium tris(4-hydroxybenzenesulphonate) appears to have a relatively low toxicity profile based on preliminary studies. However, further toxicological assessments are necessary to establish safety for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.